molecular formula C8H9FN2 B13912016 5-Cyclopropyl-4-fluoro-2-pyridinamine

5-Cyclopropyl-4-fluoro-2-pyridinamine

Cat. No.: B13912016
M. Wt: 152.17 g/mol
InChI Key: VIZNRNQFGMLREJ-UHFFFAOYSA-N
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Description

5-Cyclopropy-4-fluoro-2 pyridinamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

The synthesis of 5-Cyclopropy-4-fluoro-2 pyridinamine involves several steps. One common method includes the introduction of a fluorine atom into the pyridine ring through nucleophilic substitution reactions. The cyclopropyl group can be introduced via cyclopropanation reactions. Industrial production methods often involve the use of fluorinating agents and cyclopropylating reagents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Cyclopropy-4-fluoro-2 pyridinamine undergoes various chemical reactions including:

Scientific Research Applications

5-Cyclopropy-4-fluoro-2 pyridinamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropy-4-fluoro-2 pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

5-Cyclopropy-4-fluoro-2 pyridinamine can be compared with other fluorinated pyridines such as 2-fluoropyridine and 3-fluoropyridine. These compounds share similar properties due to the presence of the fluorine atom but differ in their reactivity and applications. The cyclopropyl group in 5-Cyclopropy-4-fluoro-2 pyridinamine adds to its uniqueness, potentially enhancing its biological activity and stability .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

5-cyclopropyl-4-fluoropyridin-2-amine

InChI

InChI=1S/C8H9FN2/c9-7-3-8(10)11-4-6(7)5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

VIZNRNQFGMLREJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2F)N

Origin of Product

United States

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